Sodium 2-oxobutanoate
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Overview
Description
It is a white powder that is soluble in water and has a molecular weight of 124.07 g/mol . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Sodium 2-oxobutanoate primarily targets two enzymes: 1-aminocyclopropane-1-carboxylate deaminase and Methylmalonyl-CoA carboxyltransferase 5S subunit . These enzymes are found in organisms like Pseudomonas sp. (strain ACP) and Propionibacterium freudenreichii subsp. shermanii .
Mode of Action
It is known that the compound interacts with these enzymes, potentially altering their function and leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a role in the Glycine and Serine Metabolism , Propanoate Metabolism , and Selenoamino Acid Metabolism . It also affects the metabolic pathways of several diseases, including Cystathionine beta-Synthase Deficiency Disease , Methionine Metabolism , and Malonic Aciduria Disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is commonly used as a food additive and industrial raw material, often applied in the fields of bread, baked goods, and canning . In these environments, factors such as temperature, pH, and presence of other compounds could potentially affect the compound’s action.
Biochemical Analysis
Biochemical Properties
Sodium 2-oxobutyrate is involved in several biochemical reactions, particularly as a substrate for enzymes such as lactate dehydrogenase isoenzymes . It interacts with various biomolecules, including enzymes and proteins, to facilitate metabolic processes. For instance, it can be used in the preparation of metal complexes and the synthesis of antiviral agents . The interactions between sodium 2-oxobutyrate and these biomolecules are crucial for its role in metabolic pathways and biochemical reactions.
Cellular Effects
Sodium 2-oxobutyrate has notable effects on cellular processes and functions. It can influence cell signaling pathways, gene expression, and cellular metabolism. In microorganisms like Escherichia coli, sodium 2-oxobutyrate can arrest cell growth and block the biosynthesis of target metabolites . This compound’s impact on cellular metabolism highlights its importance in regulating metabolic flux and maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, sodium 2-oxobutyrate exerts its effects through various mechanisms. It can act as a substrate for enzyme-catalyzed reactions, such as those involving lactate dehydrogenase . Additionally, sodium 2-oxobutyrate can participate in the formation of metal complexes and antiviral agents . These interactions at the molecular level are essential for understanding the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 2-oxobutyrate can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. Sodium 2-oxobutyrate is generally stable when stored at appropriate temperatures, but its long-term effects on cellular function can vary depending on the experimental conditions . Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of sodium 2-oxobutyrate can vary with different dosages in animal models. Studies have shown that this compound can exhibit toxic or adverse effects at high doses . It is important to determine the threshold effects and optimal dosages to avoid potential toxicity and ensure the compound’s efficacy in experimental studies.
Metabolic Pathways
Sodium 2-oxobutyrate is involved in several metabolic pathways, including the pyruvate pathway to 2-oxobutyrate in microorganisms like Methanocaldococcus jannaschii . This compound can interact with enzymes such as pyruvate dehydrogenase and pyruvate oxidase to facilitate metabolic reactions . These interactions are essential for understanding the compound’s role in metabolic processes and its impact on metabolite levels.
Transport and Distribution
Within cells and tissues, sodium 2-oxobutyrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins to facilitate its movement and localization . Understanding these transport and distribution mechanisms is important for studying the compound’s effects on cellular function and metabolism.
Subcellular Localization
Sodium 2-oxobutyrate’s subcellular localization can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for understanding how sodium 2-oxobutyrate exerts its effects within cells and contributes to biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-oxobutanoate can be synthesized through the oxidation of 2-butanol using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and involves the formation of 2-oxobutanoic acid, which is then neutralized with sodium hydroxide to produce sodium 2-oxobutyrate .
Industrial Production Methods: In industrial settings, sodium 2-oxobutyrate is produced through the fermentation of carbohydrates by specific strains of bacteria. The fermentation process yields 2-oxobutanoic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce acetic acid and carbon dioxide.
Reduction: It can be reduced to form 2-hydroxybutanoic acid.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under basic conditions.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Acetic acid and carbon dioxide.
Reduction: 2-Hydroxybutanoic acid.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
Sodium 2-oxobutanoate is utilized in a wide range of scientific research applications, including:
Comparison with Similar Compounds
Sodium 2-oxobutanoate is similar to other α-keto acids, such as:
2-Oxobutyric acid:
Sodium pyruvate: Another α-keto acid that is widely used in biochemical research and has similar reactivity.
Uniqueness: this compound is unique due to its specific applications in the synthesis of metal complexes and antiviral agents, as well as its role in metabolic studies .
Properties
CAS No. |
2013-26-5 |
---|---|
Molecular Formula |
C4H6NaO3 |
Molecular Weight |
125.08 g/mol |
IUPAC Name |
sodium;2-oxobutanoate |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7); |
InChI Key |
XLTHMCKKCRLNGQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(=O)[O-].[Na+] |
Canonical SMILES |
CCC(=O)C(=O)O.[Na] |
2013-26-5 | |
Pictograms |
Irritant |
Related CAS |
600-18-0 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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